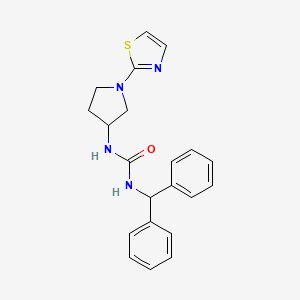![molecular formula C14H11N3OS2 B2736558 5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 380431-13-0](/img/structure/B2736558.png)
5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol involves the reaction of 4-phenoxyaniline with thiocarbohydrazide under specific conditions. The reaction typically requires a solvent, such as ethanol, and is carried out under reflux conditions . The product is then purified through recrystallization.
Análisis De Reacciones Químicas
5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has shown its potential in developing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme .
Comparación Con Compuestos Similares
Similar compounds to 5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol include:
5-Amino-1,3,4-thiadiazole-2-thiol: This compound has a similar thiadiazole core but differs in its substituents.
5-Methyl-1,3,4-thiadiazole-2-thiol: Another related compound with a methyl group instead of the phenoxy-phenylamino group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
5-(4-phenoxyanilino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c19-14-17-16-13(20-14)15-10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9H,(H,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOJTXVYSRMVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NNC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B2736479.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2736481.png)
![Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2736486.png)
![tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)propyl]carbamate](/img/structure/B2736488.png)


![N-({[(2-bromobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide](/img/structure/B2736492.png)
![Ethyl 4-(3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate](/img/structure/B2736493.png)
![3-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2736495.png)
![N-cyclopentyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2736496.png)

